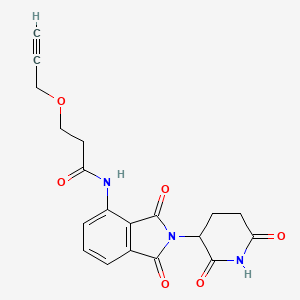

Pomalidomide-CO-PEG1-propargyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide-CO-PEG1-propargyl is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG1-propargyl typically involves multiple steps, including substitution, click reactions, and addition reactions. The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:

Substitution Reaction: Introduction of the prop-2-ynoxy group.

Click Reaction: Formation of the triazole ring.

Addition Reaction: Final coupling to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

化学反应分析

Types of Reactions

Pomalidomide-CO-PEG1-propargyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学研究应用

Pomalidomide-CO-PEG1-propargyl has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Acts as a ligand for cereblon protein, playing a role in targeted protein degradation.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

作用机制

The compound exerts its effects primarily through the modulation of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation. By binding to cereblon, Pomalidomide-CO-PEG1-propargyl facilitates the degradation of target proteins, such as GSPT1, thereby inhibiting uncontrolled cellular proliferation .

相似化合物的比较

Similar Compounds

Thalidomide: An earlier compound with similar cereblon-binding properties.

Lenalidomide: A more potent analog of thalidomide with enhanced therapeutic effects.

Pomalidomide: Another analog with improved efficacy and reduced side effects.

Uniqueness

Pomalidomide-CO-PEG1-propargyl is unique due to its specific structural modifications that enhance its binding affinity to cereblon and its ability to selectively degrade target proteins. This specificity makes it a promising candidate for targeted cancer therapies and other medical applications.

生物活性

Pomalidomide-CO-PEG1-propargyl is a novel compound derived from pomalidomide, a thalidomide analog primarily used in the treatment of multiple myeloma. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of Pomalidomide

Pomalidomide (CC-4047) is an immunomodulatory drug that exerts its effects by binding to cereblon (CRBN), a substrate receptor of the cullin-RING E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for T-cell activation and cytokine production .

The biological activity of pomalidomide involves several key mechanisms:

- Cereblon Interaction : Pomalidomide binds to CRBN, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins, including IKZF1 and IKZF3. This action enhances T-cell activation and modulates cytokine production .

- Cytokine Modulation : The compound influences the production of various cytokines:

- Cell Cycle Arrest : Pomalidomide induces G1 phase cell cycle arrest in multiple myeloma cells, leading to apoptosis through downregulation of cyclin-dependent kinases (CDK4 and CDK6) and retinoblastoma protein phosphorylation .

Biological Activity Data

The following table summarizes the biological effects and pharmacokinetics of pomalidomide:

| Parameter | Value |

|---|---|

| Cmax (steady state) | 75 ng/mL |

| AUC (T) | 400 ng·hr/mL |

| Volume of Distribution | 62 - 138 L |

| Protein Binding | 12-44% |

| Metabolism | Hepatic (CYP1A2, CYP3A4) |

| Key Effects | Induction of IL-2, TNF-α; inhibition of IL-12, COX-2 |

Case Studies

Several studies have explored the efficacy and safety of pomalidomide in patients with refractory multiple myeloma:

- Phase I Study : A clinical trial demonstrated that pomalidomide combined with dexamethasone showed promising activity in patients who had previously received lenalidomide and bortezomib. The study reported manageable toxicity profiles and significant response rates .

- T-cell Activation Study : Research indicated that pomalidomide significantly enhances T-cell activation through its effects on CRBN-mediated degradation of transcriptional repressors. This mechanism is critical for improving immune responses against tumors .

Comparative Analysis with Other Thalidomide Analogs

Pomalidomide exhibits distinct biological activities compared to other thalidomide derivatives like lenalidomide:

| Compound | Potency in Degrading IKZF1/IKZF3 | Cytokine Modulation | Clinical Use |

|---|---|---|---|

| Pomalidomide | Higher | Increased IL-10; decreased IL-12 | Multiple Myeloma |

| Lenalidomide | Moderate | Similar modulation pattern | Multiple Myeloma |

| Avadomide | Higher for IKZF1/IKZF3 | Similar modulation pattern | Experimental |

属性

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGAXFLPKIXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。